1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluorobutane-1,3-dione moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3-ethoxybenzaldehyde with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of certain diseases. Further research is ongoing to explore its efficacy and safety.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluorobutane-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione: This compound has a methoxy group instead of an ethoxy group, which can result in different chemical reactivity and biological activity.
1-(3-Hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione: The presence of a hydroxy group can significantly alter the compound’s solubility and interaction with biological targets.
1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: The substitution of a chlorine atom can enhance the compound’s stability and resistance to degradation.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQGQVQLTWKKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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